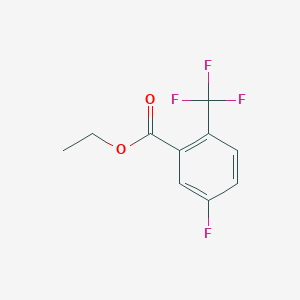

Ethyl 5-fluoro-2-(trifluoromethyl)benzoate

Overview

Description

Ethyl 5-fluoro-2-(trifluoromethyl)benzoate is an aromatic ester compound characterized by the presence of both fluorine and trifluoromethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 5-fluoro-2-(trifluoromethyl)benzoate can be synthesized through several methods. One common approach involves the esterification of 5-fluoro-2-(trifluoromethyl)benzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Another method involves the direct fluorination of ethyl 2-(trifluoromethyl)benzoate using a fluorinating agent such as Selectfluor. This reaction is usually performed in an inert solvent like acetonitrile at room temperature.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and reaction conditions are optimized to minimize by-products and ensure high purity of the final product. The use of automated systems and real-time monitoring can further improve the scalability and reproducibility of the synthesis.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-fluoro-2-(trifluoromethyl)benzoate undergoes various chemical reactions, including:

Nucleophilic Substitution: The fluorine atoms on the aromatic ring can be substituted by nucleophiles such as amines or thiols under appropriate conditions.

Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

Hydrolysis: The ester can be hydrolyzed to the corresponding carboxylic acid and ethanol in the presence of a strong acid or base.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium amide or thiourea in polar aprotic solvents like dimethyl sulfoxide.

Reduction: Lithium aluminum hydride in anhydrous ether.

Hydrolysis: Aqueous hydrochloric acid or sodium hydroxide under reflux conditions.

Major Products Formed

Nucleophilic Substitution: Substituted aromatic compounds with new functional groups replacing the fluorine atoms.

Reduction: Ethyl 5-fluoro-2-(trifluoromethyl)benzyl alcohol.

Hydrolysis: 5-fluoro-2-(trifluoromethyl)benzoic acid and ethanol.

Scientific Research Applications

Chemical Research Applications

Building Block in Organic Synthesis

- Ethyl 5-fluoro-2-(trifluoromethyl)benzoate serves as a versatile building block in the synthesis of more complex fluorinated aromatic compounds. Its reactivity allows for various chemical transformations, including nucleophilic substitutions and reductions.

Reactions and Transformations

- The compound can undergo several types of reactions:

- Nucleophilic Substitution : The fluorine atoms can be replaced by nucleophiles such as amines or thiols.

- Reduction : The ester group can be converted to the corresponding alcohol using reducing agents.

- Hydrolysis : The compound can be hydrolyzed to yield the corresponding carboxylic acid and ethanol.

Biological Applications

Pharmacological Potential

- This compound has been investigated for its potential as a bioactive molecule in drug discovery. Studies suggest it may exhibit anti-inflammatory and anticancer properties.

Mechanism of Action

- The compound may interact with various molecular targets in biological systems, modulating enzyme activity or receptor signaling pathways. Its fluorinated structure enhances binding affinity, potentially leading to improved therapeutic efficacy.

- Antimicrobial Activity : In vitro studies have shown that this compound exhibits significant antimicrobial properties against strains like Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 10 to 50 µg/mL.

- Anti-inflammatory Effects : In animal models, treatment with this compound resulted in reduced inflammatory markers, indicating its potential use in treating inflammatory diseases.

- Anticancer Activity : Research focusing on breast cancer cell lines demonstrated that this compound reduced cell viability by over 60% at a concentration of 100 nM after 48 hours of treatment.

Industrial Applications

Material Development

- The compound is utilized in the development of advanced materials that require unique properties such as increased thermal stability and resistance to degradation. This makes it valuable in the production of specialized coatings and polymers.

Mechanism of Action

The mechanism of action of ethyl 5-fluoro-2-(trifluoromethyl)benzoate depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The presence of fluorine atoms can enhance the compound’s binding affinity and selectivity, leading to improved efficacy in therapeutic applications.

Comparison with Similar Compounds

Ethyl 5-fluoro-2-(trifluoromethyl)benzoate can be compared with other fluorinated aromatic esters, such as:

- Ethyl 3-chloro-2-fluoro-5-(trifluoromethyl)benzoate

- Ethyl 4-fluoro-3-(trifluoromethyl)benzoate

These compounds share similar structural features but differ in the position and type of substituents on the aromatic ring. The unique combination of fluorine and trifluoromethyl groups in this compound imparts distinct chemical properties, such as increased lipophilicity and metabolic stability, making it a valuable compound in various research and industrial applications.

Biological Activity

Ethyl 5-fluoro-2-(trifluoromethyl)benzoate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula . The presence of fluorine atoms in its structure enhances its lipophilicity and metabolic stability, which can improve bioavailability and efficacy in biological systems. The trifluoromethyl group is particularly noted for its ability to increase the binding affinity of compounds to various biological targets.

The mechanism of action for this compound is not fully elucidated but is believed to involve:

- Enzyme Interaction : The compound may interact with specific enzymes, modulating their activity. This interaction can lead to alterations in metabolic pathways and physiological responses.

- Receptor Modulation : It has potential as a modulator of various receptors, which could impact signaling pathways within cells.

- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties, possibly through the disruption of microbial cell membranes or inhibition of essential enzymes.

Antimicrobial Properties

Research indicates that this compound possesses antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MICs) indicating significant potency. For instance, a study reported MIC values ranging from 10 to 50 µg/mL against common pathogens such as Staphylococcus aureus and Escherichia coli.

Anti-inflammatory Effects

The compound has also been investigated for its anti-inflammatory properties. In animal models, it has shown a reduction in inflammatory markers, suggesting potential therapeutic applications in treating inflammatory diseases. The mechanism may involve inhibition of pro-inflammatory cytokines and modulation of immune responses .

Anticancer Activity

This compound has been evaluated for anticancer activity. Studies have indicated that it can inhibit the proliferation of cancer cell lines, with IC50 values reported in the nanomolar range. This suggests that the compound may interfere with cellular processes critical for cancer cell survival and proliferation .

Case Studies

- Antimicrobial Study : A recent study evaluated the antimicrobial efficacy of this compound against a panel of bacteria and fungi. Results indicated that at concentrations as low as 25 µg/mL, the compound effectively inhibited growth in several strains, supporting its potential use as an antimicrobial agent.

- Anti-inflammatory Research : In a controlled experiment involving mice with induced inflammation, treatment with this compound resulted in a significant decrease in paw swelling compared to the control group, highlighting its anti-inflammatory potential.

- Cancer Cell Proliferation Inhibition : A study focusing on breast cancer cell lines demonstrated that this compound reduced cell viability by over 60% at a concentration of 100 nM after 48 hours of treatment.

Data Table: Summary of Biological Activities

| Activity Type | Test Organism/Cell Line | Concentration (µg/mL or nM) | Result |

|---|---|---|---|

| Antimicrobial | Staphylococcus aureus | 25 | Growth inhibition observed |

| Antimicrobial | Escherichia coli | 50 | Significant inhibition |

| Anti-inflammatory | Mouse model | - | Reduced paw swelling |

| Anticancer | Breast cancer cell line | 100 nM | >60% reduction in cell viability |

Properties

IUPAC Name |

ethyl 5-fluoro-2-(trifluoromethyl)benzoate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F4O2/c1-2-16-9(15)7-5-6(11)3-4-8(7)10(12,13)14/h3-5H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XRUGEWMVTKVACF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=C(C=CC(=C1)F)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701265852 | |

| Record name | Ethyl 5-fluoro-2-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701265852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

773135-32-3 | |

| Record name | Ethyl 5-fluoro-2-(trifluoromethyl)benzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773135-32-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 5-fluoro-2-(trifluoromethyl)benzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701265852 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.